molecular formula C21H28O4 B5594245 4-tert-butylcyclohexyl 5-oxo-2-phenyltetrahydro-3-furancarboxylate

4-tert-butylcyclohexyl 5-oxo-2-phenyltetrahydro-3-furancarboxylate

Cat. No. B5594245
M. Wt: 344.4 g/mol
InChI Key: RTCZJYLOKUHTJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves intricate procedures including intramolecular lactonization reactions and characterizations through NMR spectroscopy and mass spectrometry. An example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate via intramolecular lactonization, showcasing the complexity involved in forming cyclic compounds with tert-butyl groups and ester functionalities (Moriguchi et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is determined through techniques like single crystal X-ray diffraction analysis, which reveals the presence of diastereomers and specific spatial arrangements. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate exhibits a 1:1 ratio of diastereomers within a monoclinic space group, highlighting the importance of stereochemistry in these molecules (Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl groups and furan rings, such as Diels-Alder reactions and intramolecular photocyclisation, are pivotal for constructing complex molecular architectures. The preparation and reactivity of 2-amido substituted furans show the utility of these compounds in forming highly functionalized molecules through cycloaddition reactions (Padwa et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, are crucial for understanding the material aspects of these compounds. For instance, the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate via X-ray crystallography and DFT analyses provides insights into the intramolecular hydrogen bonding that influences solubility and crystallinity (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure and substituents. The electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate, for instance, showcase the influence of the tert-butyl group on the hydrogenation process and the resulting stereochemistry of the products (Matteis & Utley, 1992).

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylcyclohexanol, indicates that it causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If it comes in contact with eyes, it is advised to rinse cautiously with water for several minutes and to get medical attention if eye irritation persists .

properties

IUPAC Name

(4-tert-butylcyclohexyl) 5-oxo-2-phenyloxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-21(2,3)15-9-11-16(12-10-15)24-20(23)17-13-18(22)25-19(17)14-7-5-4-6-8-14/h4-8,15-17,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCZJYLOKUHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2CC(=O)OC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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